molecular formula C21H21ClN4O B11147619 [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperazino)methanone

[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperazino)methanone

Cat. No.: B11147619
M. Wt: 380.9 g/mol
InChI Key: UCMIQKNLXMSSJD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The next step involves the introduction of the 2-chlorophenyl group through a substitution reaction, followed by the methylation of the pyrazole ring. Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction with the appropriate phenylpiperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can optimize reaction conditions, reduce waste, and improve yield. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

In medicine, 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a piperazine moiety, used in different applications.

Uniqueness

What sets 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone apart is its combination of a pyrazole ring, a chlorophenyl group, and a piperazine moiety. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H21ClN4O/c1-24-20(15-19(23-24)17-9-5-6-10-18(17)22)21(27)26-13-11-25(12-14-26)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3

InChI Key

UCMIQKNLXMSSJD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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